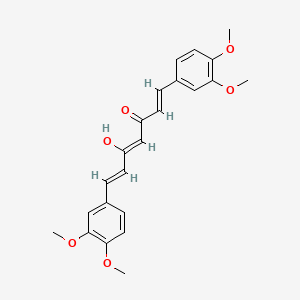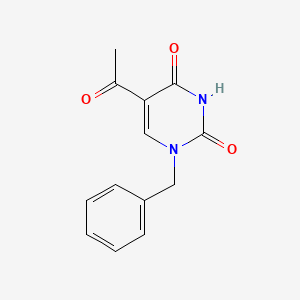
5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione” is a chemical compound with the molecular formula C13H12N2O3 . It has an average mass of 244.246 Da and a mono-isotopic mass of 244.084793 Da .
Physical And Chemical Properties Analysis
The molecular weight of “5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione” is 244.25 .Aplicaciones Científicas De Investigación
HIV Inhibition
5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione derivatives have been studied for their potential as HIV inhibitors. Specifically, certain pyrimidinediones are recognized for their potent activity against HIV-1 and HIV-2 as non-nucleoside reverse transcriptase inhibitors. These compounds have shown significant antiviral activity and reduced cellular cytotoxicity, marking them as promising candidates for HIV treatment research (Buckheit et al., 2007).
Catalysis in Amine Oxidation
Pyrimidinediones, including 5-acetyl derivatives, have been identified as efficient catalysts in the oxidation of benzylamine by molecular oxygen. This catalytic activity is significant for understanding amine oxidase models and could have implications in synthetic chemistry and enzymatic reaction studies (井藤 壮太郎, 忠司 金子, 和寿 東, 1981).
Synthesis of Bromosubstituted Derivatives
Research into pyrimidinediones has extended into the synthesis of bromosubstituted derivatives. These studies are significant for the development of new chemical compounds with potential applications in various fields including pharmaceuticals and material sciences (Kinoshita et al., 1992).
Development of Nucleoside Derivatives
Pyrimidinediones have been used in the synthesis of nucleoside derivatives, which are crucial in the development of chemotherapeutic agents. This research is particularly relevant for creating new compounds that could be used in the treatment of various diseases, including cancers (Nagarajan et al., 1997).
Propiedades
IUPAC Name |
5-acetyl-1-benzylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9(16)11-8-15(13(18)14-12(11)17)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,14,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYGNSFBSSDNPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)NC1=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

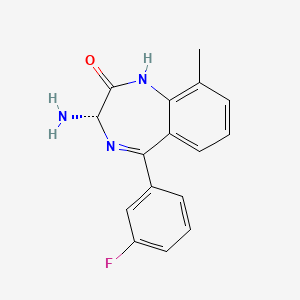
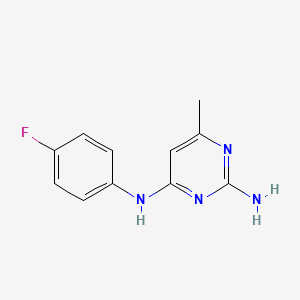
![9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B2362175.png)

![N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2362179.png)
![2-[2-Oxo-2-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2362180.png)

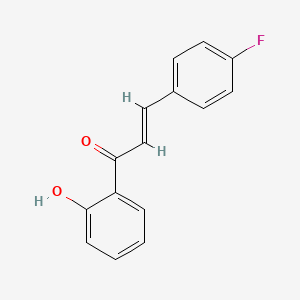
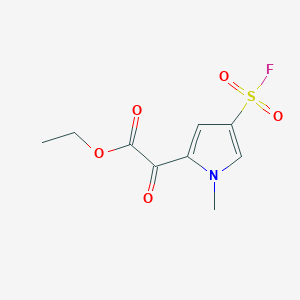

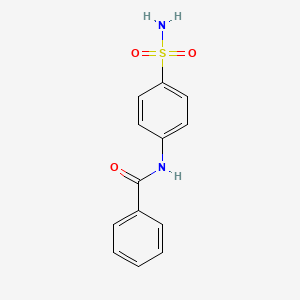
![Diethyl 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-ethylmalonate](/img/structure/B2362191.png)
![4-(1-Pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine-2-carboxylic acid](/img/structure/B2362192.png)
